molecular formula C18H16Cl2N2O3S B2617385 2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 391867-87-1

2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2617385
M. Wt: 411.3
InChI Key: IRTHNXSNEZWZIU-UZYVYHOESA-N
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Description

2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C18H16Cl2N2O3S and its molecular weight is 411.3. The purity is usually 95%.
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Scientific Research Applications

  • Photochemical and Thermochemical Properties : Compounds related to the chemical of interest, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and others, were studied for their photochemical and thermochemical properties. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection suitable for photovoltaic cells. Additionally, their non-linear optical activity was investigated, revealing significant second-order hyperpolarizability values, which is crucial for applications in photonics and telecommunications (Mary et al., 2020).

  • Antitumor Activity : Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a structural similarity with the chemical of interest, indicated considerable antitumor activity against various cancer cell lines. These findings highlight the potential of these compounds in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2015).

  • Hypoglycemic Activity : Novel acetamide derivatives, including 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides, were synthesized and evaluated for their hypoglycemic activity in an animal model. The compounds showed significant activity, suggesting their potential in developing treatments for diabetes (Nikaljea et al., 2012).

  • Antioxidant Properties : A study on novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides and related derivatives evaluated their antioxidant properties. The compounds demonstrated significant effects in in vitro tests, including lipid peroxidation levels and free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).

  • Antimicrobial Activity : Various benzothiazole-based compounds, including those structurally related to the chemical , were synthesized and tested for their antimicrobial properties. These compounds showed promising activity against a range of bacteria, mycobacteria, and fungi, indicating their potential in developing new antimicrobial agents (Krátký et al., 2017).

  • Hypervalent Interactions in Benzothiazole Derivatives : A study focusing on hypervalent CO⋯S interactions in 1,3-benzothiazole derivatives, including 2-(4-chlorophenoxy)-2-methylpropionic acid derivatives, highlighted their significance in the context of supramolecular chemistry and potential pharmaceutical applications (Navarrete-Vázquez et al., 2012).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c1-3-24-12-5-6-14-16(9-12)26-18(22(14)2)21-17(23)10-25-15-7-4-11(19)8-13(15)20/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTHNXSNEZWZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide

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